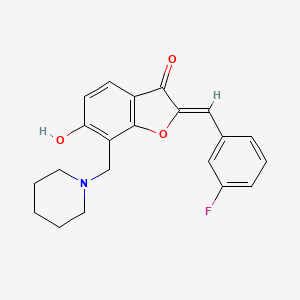

(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3/c22-15-6-4-5-14(11-15)12-19-20(25)16-7-8-18(24)17(21(16)26-19)13-23-9-2-1-3-10-23/h4-8,11-12,24H,1-3,9-10,13H2/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALKDVHNXKKKGP-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and a piperidine side chain, suggest various biological activities, particularly in anti-inflammatory and neuroprotective domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is C21H20FNO3, with a molecular weight of approximately 353.39 g/mol. The stereochemistry, indicated by the (Z) configuration, plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its capacity to inhibit nitric oxide (NO) secretion in lipopolysaccharide-induced RAW264.7 macrophage cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The mechanism of action for (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one involves interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways related to inflammation and potentially cancer. The compound's hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to target proteins.

Comparative Biological Activity

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | Lacks piperidine side chain | Moderate anti-inflammatory activity |

| 5-Fluoroindole derivatives | Indole core instead of benzofuran | Antimicrobial properties |

| 4-Fluorophenyl derivatives | Different phenolic substitutions | Anticancer activity |

This table highlights the unique aspects of (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, particularly its combination of benzofuran and piperidine functionalities, which may contribute to distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Studies : In a study assessing the effects on RAW264.7 cells, (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one demonstrated significant inhibition of NO production compared to control treatments, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Potential : Additional research suggests that this compound may also exhibit neuroprotective effects, although detailed mechanisms remain under investigation. Its ability to cross the blood-brain barrier due to its structural characteristics could enhance its therapeutic applications in neurodegenerative diseases.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

- Anti-inflammatory Effects : Research indicates that benzofuran derivatives can exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Potential efficacy against bacterial strains |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Neuroprotection : A recent investigation demonstrated that the compound effectively reduced neuronal cell death in models of oxidative stress, suggesting its utility in treating neurodegenerative diseases.

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of related benzofuran derivatives, showing significant activity against various bacterial strains, indicating potential for further development as antimicrobial agents.

Table 2: Case Studies Overview

| Study Focus | Findings | Year |

|---|---|---|

| Neuroprotection | Reduced neuronal cell death | 2024 |

| Antimicrobial | Significant activity against bacterial strains | 2023 |

Comparison with Similar Compounds

Substituents on the Benzylidene Ring

Fluorine Position and Bioactivity

- 2-Fluorobenzylidene analog (): Exhibits reduced steric hindrance compared to the 3-fluoro derivative. The 2-fluoro analog shows moderate DRAK2 inhibition (IC₅₀ ~3.15 µM) but lacks selectivity over DRAK1 .

- 4-Hydroxy-3-methoxybenzylidene derivatives (): Increased polarity from hydroxyl/methoxy groups enhances solubility but reduces cell permeability. These derivatives are primarily explored for antioxidant properties .

Non-Fluorinated Analogs

Table 1: Impact of Benzylidene Substituents on Properties

Modifications on the Benzofuran Core

Hydroxy and Alkoxy Groups

- 6,7-Dihydroxy derivatives (): Compounds like 6a–6e show higher melting points (219–282°C) due to hydrogen-bonding networks but lower synthetic yields (33–85%) . These derivatives are potent antioxidants but exhibit poor blood-brain barrier penetration .

- 7-((4-Methylpiperidin-1-yl)methyl) analog (Compound 7, ): Methylation of the piperidine ring increases lipophilicity (logP ~2.8) and improves cytotoxicity (CTC₅₀: 82.18 µM vs. MCF-7 cells) .

Methoxy Substitutions

Table 2: Core Substituent Effects on Activity

Piperidine/Piperazine Moieties

Piperidine vs. Piperazine

- Piperidine derivatives (e.g., Target compound): Lower basicity (pKa ~10) compared to piperazine (pKa ~9.8), influencing cellular uptake. Piperidine analogs show better cytotoxicity profiles .

- 4-(2-Hydroxyethyl)piperazine derivative (): The hydroxyethyl group enhances water solubility (logP ~1.5) but reduces binding affinity for hydrophobic kinase pockets .

Methylpiperidine Analogs

Table 3: Nitrogen Moiety Comparison

Structure-Activity Relationship (SAR) Insights

- Fluorine Position : 3-Fluorobenzylidene optimizes kinase inhibition by balancing electronegativity and steric effects, whereas 2-fluoro analogs lack selectivity .

- Hydroxy vs. Methoxy : Hydroxy groups enhance solubility and hydrogen bonding but reduce cell permeability. Methoxy groups improve metabolic stability and target affinity .

- Piperidine Modifications : Methylation or hydroxyethylation tailors logP and bioavailability, critical for cytotoxic vs. kinase-targeted applications .

Q & A

Basic Research Questions

What synthetic strategies are recommended for constructing the benzofuran core in (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one?

The benzofuran core can be synthesized via heteroannulation or cascade reactions , leveraging methodologies optimized for similar derivatives. Key steps include:

- Cyclization of phenolic precursors : Use NaH in THF to deprotonate hydroxyl groups, enabling nucleophilic attack on carbonyl carbons to form the fused benzofuran ring .

- Stereochemical control : For the (Z)-configuration, employ in situ keto-enol tautomerization under acidic conditions to stabilize the desired isomer .

- Piperidin-1-ylmethyl introduction : Post-cyclization, use Mannich reactions with formaldehyde and piperidine to functionalize the 7-position .

How can structural characterization of this compound be validated, particularly the (Z)-configuration and substituent positions?

- NMR spectroscopy : Analyze H and C NMR for diagnostic signals. The (Z)-configuration typically shows a downfield-shifted olefinic proton (δ 9.7–10.2 ppm) due to conjugation with the carbonyl group. NOESY correlations confirm spatial proximity between the 3-fluorobenzylidene and benzofuran protons .

- X-ray crystallography : Resolve crystal structures to validate bond angles and substituent orientations, especially for the piperidin-1-ylmethyl group .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H] at m/z 398.12) .

What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Antioxidant activity : Use DPPH or ABTS radical scavenging assays, comparing IC values to ascorbic acid .

- Antiplatelet effects : Measure inhibition of ADP-induced platelet aggregation in human blood samples .

- Antimicrobial testing : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC values ≥128 µg/mL indicating weak activity .

Advanced Research Questions

How can computational methods optimize the compound’s biological activity via substituent modifications?

- Molecular docking : Target PI3K/VEGFR2 kinases by aligning the fluorobenzylidene group in the hydrophobic pocket and the piperidine moiety near polar residues (e.g., Lys802 in VEGFR2) .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at the 3-position) with enhanced antioxidant activity (R >0.85) .

- ADMET prediction : Use SwissADME to assess bioavailability; the compound’s LogP (~3.2) suggests moderate blood-brain barrier penetration .

What experimental approaches resolve contradictions in reported biological data (e.g., inconsistent IC50_{50}50 values across studies)?

- Standardized assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the benzofuranone ring) that may alter activity .

- Orthogonal validation : Confirm antiplatelet activity via parallel flow cytometry (P-selectin expression) and aggregometry .

How can the piperidin-1-ylmethyl group’s role in pharmacokinetics be experimentally interrogated?

- Comparative SAR studies : Synthesize analogs replacing piperidine with morpholine or pyrrolidine. Evaluate solubility (logS) and plasma protein binding (SPR assays) .

- Metabolic stability : Incubate with liver microsomes; CYP3A4-mediated N-demethylation is a likely degradation pathway .

- Permeability assays : Use Caco-2 monolayers to assess intestinal absorption (P >1×10 cm/s indicates high permeability) .

What strategies enhance the compound’s selectivity for cancer vs. non-cancer cell lines?

- Proteomic profiling : Identify off-target effects using kinase inhibitor beads coupled with mass spectrometry .

- Prodrug design : Mask the 6-hydroxy group with acetyl or PEGylated groups to reduce non-specific cytotoxicity .

- Combination therapy : Screen with cisplatin or doxorubicin; synergistic effects (CI <1) suggest enhanced efficacy at lower doses .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.